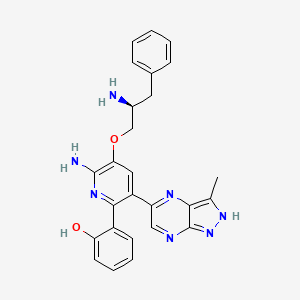
R2N94Fjk2D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound R2N94Fjk2D GSK-1720070 , is a chemical entity with the molecular formula C26H25N7O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R2N94Fjk2D involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods
Industrial production of This compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
R2N94Fjk2D: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties .
Scientific Research Applications
R2N94Fjk2D: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of R2N94Fjk2D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
R2N94Fjk2D: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
GSK-1720070: Shares a similar core structure but may have different functional groups.
Bupropion: Although structurally different, it shares some pharmacological properties.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other compounds in its class .
Properties
CAS No. |
1131042-11-9 |
|---|---|
Molecular Formula |
C26H25N7O2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[6-amino-5-[(2S)-2-amino-3-phenylpropoxy]-3-(3-methyl-2H-pyrazolo[3,4-b]pyrazin-5-yl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C26H25N7O2/c1-15-23-26(33-32-15)29-13-20(30-23)19-12-22(35-14-17(27)11-16-7-3-2-4-8-16)25(28)31-24(19)18-9-5-6-10-21(18)34/h2-10,12-13,17,34H,11,14,27H2,1H3,(H2,28,31)(H,29,32,33)/t17-/m0/s1 |
InChI Key |
MRMIRXXVIAFNRL-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OC[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OCC(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















